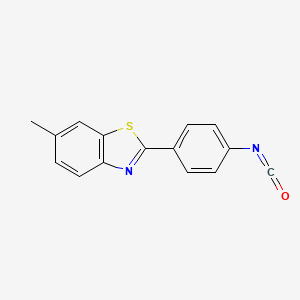

4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate

Description

BenchChem offers high-quality 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-isocyanatophenyl)-6-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2OS/c1-10-2-7-13-14(8-10)19-15(17-13)11-3-5-12(6-4-11)16-9-18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMGYFQSCKPSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404936 | |

| Record name | 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67229-93-0 | |

| Record name | 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(6-Methyl-2-benzothiazolyl)phenyl Isocyanate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 4-(6-methyl-2-benzothiazolyl)phenyl isocyanate, a valuable reagent in medicinal chemistry and drug development. The document details two primary methodologies for the synthesis of the key intermediate, 2-(4-aminophenyl)-6-methylbenzothiazole, and subsequently outlines two distinct, modern, and reliable methods for its conversion to the target isocyanate. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only step-by-step experimental protocols but also insights into the underlying chemical principles and safety considerations. The synthesis of the benzothiazole core is a critical aspect of many therapeutic agents, and the isocyanate functional group provides a versatile handle for further chemical modifications.[1][2][3]

Introduction

Benzothiazole and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The 2-arylbenzothiazole moiety, in particular, is a key structural motif in numerous biologically active compounds. The target molecule of this guide, 4-(6-methyl-2-benzothiazolyl)phenyl isocyanate, combines this potent pharmacophore with a highly reactive isocyanate group. This functional group allows for covalent modification of biological targets or the straightforward synthesis of urea, carbamate, and thiocarbamate derivatives, making it a valuable building block in the design and synthesis of novel therapeutic agents.

This guide will focus on a logical and laboratory-scale appropriate synthetic strategy, beginning with the construction of the 2-(4-aminophenyl)-6-methylbenzothiazole backbone, followed by its conversion to the desired isocyanate.

Part 1: Synthesis of the Precursor Amine: 2-(4-Aminophenyl)-6-methylbenzothiazole

The synthesis of the key amine precursor can be approached in several ways. While industrial-scale production often involves high-temperature reactions of p-toluidine with sulfur, a more controlled and versatile laboratory synthesis proceeds via a multi-step sequence involving the formation of a nitro-substituted benzothiazole intermediate, followed by its reduction to the desired amine.[4][5]

Methodology: Multi-step Synthesis via Nitro Intermediate

This approach offers better control over the reaction and is generally higher yielding on a laboratory scale. The overall workflow is depicted below.

Figure 1: Multi-step synthesis of the amine precursor.

Experimental Protocols

Step 1: Synthesis of N-(4-methylphenyl)-4-nitrobenzamide [5]

-

To a solution of p-toluidine (1.0 eq) in pyridine, add 4-nitrobenzoyl chloride (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

After cooling, pour the reaction mixture into ice-water.

-

Filter the resulting precipitate, wash with water, and recrystallize from ethanol to afford N-(4-methylphenyl)-4-nitrobenzamide as a solid.

Step 2: Synthesis of N-(4-methylphenyl)-4-nitrothiobenzamide [5]

-

A mixture of N-(4-methylphenyl)-4-nitrobenzamide (1.0 eq) and Lawesson's reagent (0.5 eq) in chlorobenzene is refluxed for 6 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield N-(4-methylphenyl)-4-nitrothiobenzamide.

Step 3: Synthesis of 6-Methyl-2-(4-nitrophenyl)benzothiazole [5]

-

To a solution of N-(4-methylphenyl)-4-nitrothiobenzamide (1.0 eq) in ethanol, add an aqueous solution of potassium ferricyanide (K₃[Fe(CN)₆]) (3.0 eq) and sodium hydroxide (3.0 eq).

-

Heat the mixture at 90 °C for 3 hours.

-

Cool the reaction mixture and filter the precipitate.

-

Wash the solid with water and then ethanol to give 6-methyl-2-(4-nitrophenyl)benzothiazole.

Step 4: Synthesis of 2-(4-aminophenyl)-6-methylbenzothiazole [5]

-

To a solution of 6-methyl-2-(4-nitrophenyl)benzothiazole (1.0 eq) in dichloromethane (CH₂Cl₂), add 10% Palladium on carbon (Pd/C) (0.1 eq by weight).

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 2-(4-aminophenyl)-6-methylbenzothiazole.

Characterization Data for 2-(4-aminophenyl)-6-methylbenzothiazole

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂S | [2] |

| Molecular Weight | 240.33 g/mol | [2] |

| Melting Point | 191-193 °C | [4] |

| ¹H NMR | See PubChem CID 7087 | [2] |

| ¹³C NMR | See PubChem CID 7087 | [2] |

| IR Spectrum | See PubChem CID 7087 | [2] |

| Mass Spectrum | See PubChem CID 7087 | [2] |

Part 2: Conversion of the Amine to the Isocyanate

The transformation of the primary aromatic amine to the corresponding isocyanate is a critical step. While classical methods often employ the highly toxic phosgene gas, this guide will focus on two safer and more modern alternatives: the Curtius rearrangement using diphenylphosphoryl azide (DPPA) and a phosgene-free method using triphosgene.

Method 1: Curtius Rearrangement via Carboxylic Acid

The Curtius rearrangement is a thermal decomposition of an acyl azide to an isocyanate.[6] This can be achieved in a one-pot procedure from the corresponding carboxylic acid using diphenylphosphoryl azide (DPPA).[6] This method avoids the isolation of potentially explosive acyl azides.

Figure 2: Curtius rearrangement pathway.

Step 1: Synthesis of 4-(6-Methyl-2-benzothiazolyl)benzoic acid

This is a standard transformation that would precede the Curtius rearrangement. The detailed protocol is a general representation of a Sandmeyer reaction followed by hydrolysis.

-

Prepare a solution of 2-(4-aminophenyl)-6-methylbenzothiazole (1.0 eq) in aqueous HCl.

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN).

-

Add the cold diazonium salt solution to the cyanide solution and warm the mixture to facilitate the Sandmeyer reaction.

-

Extract the resulting nitrile with an organic solvent.

-

Hydrolyze the nitrile to the carboxylic acid by refluxing with aqueous acid (e.g., H₂SO₄).

-

Purify the carboxylic acid by recrystallization.

Step 2: Synthesis of 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate [6]

-

To a solution of 4-(6-methyl-2-benzothiazolyl)benzoic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature under an inert atmosphere.

-

After the addition is complete, heat the reaction mixture to reflux. The progress of the reaction can be monitored by the evolution of nitrogen gas.

-

Continue refluxing until the acyl azide intermediate is fully converted to the isocyanate (typically 1-3 hours).

-

The resulting solution of the isocyanate in toluene can be used directly for subsequent reactions, or the solvent can be carefully removed under reduced pressure to obtain the crude isocyanate. Purification can be achieved by distillation or recrystallization, depending on the properties of the product.

Method 2: Phosgene-Free Synthesis using Triphosgene

Triphosgene (bis(trichloromethyl) carbonate) is a stable, crystalline solid that serves as a safer alternative to phosgene gas for the synthesis of isocyanates from primary amines.[7][8]

Figure 3: Triphosgene-mediated isocyanate synthesis.

-

Caution: Triphosgene is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood.

-

To a solution of triphosgene (0.4 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere, add a solution of 2-(4-aminophenyl)-6-methylbenzothiazole (1.0 eq) and triethylamine (2.2 eq) in anhydrous CH₂Cl₂ dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction can be monitored by IR spectroscopy for the appearance of the characteristic isocyanate peak (~2270 cm⁻¹) and the disappearance of the amine N-H stretching bands.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

The filtrate containing the desired isocyanate can be used directly, or the solvent can be removed under reduced pressure. The crude product can be purified by distillation or recrystallization.

Safety and Handling

Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme caution in a well-ventilated fume hood.[7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. For operations with a higher risk of aerosol formation, respiratory protection may be necessary.

Diphenylphosphoryl azide (DPPA) is toxic by inhalation, in contact with skin, and if swallowed. It is also a lachrymator. Handle DPPA in a fume hood with appropriate PPE.

Triphosgene is a toxic and corrosive solid. It is moisture-sensitive and can release phosgene upon decomposition. All manipulations should be performed in a well-ventilated fume hood, and appropriate PPE must be worn.

Characterization of 4-(6-Methyl-2-benzothiazolyl)phenyl Isocyanate

-

IR Spectroscopy: A strong, sharp absorption band in the region of 2250-2275 cm⁻¹ corresponding to the N=C=O stretching vibration of the isocyanate group.

-

¹H NMR Spectroscopy: The aromatic protons of the benzothiazole and phenyl rings would be expected to appear in the range of 7.0-8.5 ppm. The methyl group protons would appear as a singlet around 2.5 ppm.

-

¹³C NMR Spectroscopy: The isocyanate carbon would be expected to have a chemical shift in the range of 120-130 ppm. The aromatic carbons would appear in the typical aromatic region.

Conclusion

This technical guide has outlined robust and adaptable synthetic strategies for the preparation of 4-(6-methyl-2-benzothiazolyl)phenyl isocyanate. By providing detailed protocols for the synthesis of the key amine precursor and its subsequent conversion to the target isocyanate using modern, safer reagents, this document serves as a valuable resource for researchers in drug discovery and medicinal chemistry. The presented methodologies offer a solid foundation for the synthesis of this and structurally related compounds, facilitating the exploration of new chemical space in the development of novel therapeutics.

References

-

MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Aminophenyl)-6-methylbenzothiazole. Retrieved from [Link]

-

MDPI. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]

- Google Patents. (n.d.). US3801587A - Process for the preparation of 2-(4-aminophenyl)-6-methyl-benzothiazole.

- Google Patents. (n.d.). Synthesis of 2-(4-aminophenyl) benzothiazole derivatives and use thereof.

-

Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]

-

NIH. (n.d.). Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature. Retrieved from [Link]

-

NIH. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Retrieved from [Link]

-

SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

-

University of Toronto, Department of Chemistry. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Retrieved from [Link]

-

ResearchGate. (2020). General approach to prepare polymers bearing pendant isocyanate groups. Retrieved from [Link]

-

ResearchGate. (2020). How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene? Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-(4-Aminophenyl)-6-methylbenzothiazole | C14H12N2S | CID 7087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US3801587A - Process for the preparation of 2-(4-aminophenyl)-6-methyl-benzothiazole - Google Patents [patents.google.com]

- 5. US20120215154A1 - Synthesis of 2-(4-aminophenyl) benzothiazole derivatives and use thereof - Google Patents [patents.google.com]

- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 4-(6-Methyl-2-benzothiazolyl)phenyl Isocyanate (CAS 67229-93-0): Properties, Synthesis, and Applications in Research

Executive Summary: 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate is a specialized bifunctional molecule that merges the well-documented biological significance of the 2-arylbenzothiazole scaffold with the high reactivity of an isocyanate functional group. This unique combination makes it a valuable tool for researchers in drug development and chemical biology, primarily as an amine-reactive fluorescent labeling reagent. This guide provides an in-depth analysis of its chemical properties, synthesis strategies, core applications, and essential safety protocols, designed for scientists and technical professionals.

The 2-Arylbenzothiazole Core: A Privileged Scaffold in Medicinal Chemistry

The benzothiazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and neuroprotective properties.[3][4][5] The 2-arylbenzothiazole motif, in particular, has been the focus of intense research, forming the core of experimental drugs and molecular probes.[2][6][7][8] The inherent fluorescence of many benzothiazole derivatives further enhances their utility, allowing for their use in imaging and as analytical reagents.[9] Understanding this context is crucial to appreciating the designed purpose of 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate as a tool to impart these desirable properties onto other molecules.

Physicochemical Properties and Structural Analysis

The structure of 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate is a deliberate fusion of a stable fluorophore and a reactive handle. The planar, rigid 6-methyl-2-phenylbenzothiazole portion provides the basis for its fluorescent properties, while the isocyanate (-N=C=O) group serves as a potent electrophile for covalent bond formation.

| Property | Value | Source |

| CAS Number | 67229-93-0 | [10][11] |

| Molecular Formula | C₁₅H₁₀N₂OS | [10] |

| Molecular Weight | 266.32 g/mol | [10] |

| Appearance | (Typically a solid, refer to supplier) | - |

| Key Functional Groups | Isocyanate (-NCO), Benzothiazole | [10][12] |

| Primary Application | Amine-reactive fluorimetric reagent | [10][11] |

Synthesis and Characterization

The synthesis of this molecule is a multi-step process that logically involves the construction of the stable benzothiazole core first, followed by the introduction of the reactive isocyanate group.

Retrosynthetic Strategy

A logical retrosynthetic analysis breaks the target molecule down into two key precursors: the aniline-functionalized benzothiazole core and a phosgene equivalent for the isocyanate installation.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursor: 4-(6-Methyl-2-benzothiazolyl)aniline

The synthesis of the benzothiazole core is most commonly achieved through the condensation of a 2-aminothiophenol with an aromatic aldehyde.[3][13][14]

-

Condensation: 2-Amino-5-methylthiophenol is reacted with 4-nitrobenzaldehyde in a suitable solvent (e.g., DMSO) and often under oxidative conditions to facilitate cyclization, yielding 6-methyl-2-(4-nitrophenyl)benzothiazole.[15]

-

Reduction: The nitro group of the resulting intermediate is then reduced to a primary amine. This is a standard transformation in organic synthesis, typically achieved using reducing agents like tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation. This step yields the key precursor, 4-(6-methyl-2-benzothiazolyl)aniline.

Formation of the Isocyanate Group

The conversion of the primary aromatic amine to an isocyanate is a critical step that requires careful handling due to the hazardous reagents involved.

-

Phosgenation: The most established industrial method is phosgenation, which involves reacting the aniline precursor with phosgene (COCl₂).[12][16][17] This reaction proceeds through a carbamoyl chloride intermediate and liberates two equivalents of HCl.[12] This process is extremely hazardous due to the high toxicity of phosgene and requires specialized equipment and stringent safety protocols.[18]

-

Non-Phosgene Alternatives: For laboratory-scale synthesis, non-phosgene methods are often preferred for safety reasons. The Curtius Rearrangement is a viable alternative, involving the conversion of a carboxylic acid (derived from the amine) to an acyl azide, which then rearranges upon heating to form the isocyanate.[12] While this avoids phosgene, the intermediate acyl azides can be explosive, demanding their own set of precautions.[19]

Spectroscopic Characterization

Confirmation of the final product's identity relies on standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: This is the most direct method to verify the successful formation of the isocyanate group. The -N=C=O functional group exhibits a strong, sharp, and highly characteristic absorption band in the region of 2250-2275 cm⁻¹ .[20][21] The disappearance of N-H stretching bands from the aniline precursor and the appearance of this peak are definitive indicators of reaction completion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the entire molecular structure, ensuring the integrity of the benzothiazole backbone and the correct positioning of the methyl and isocyanate groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact molecular weight and elemental composition of the compound.

Core Application: A Fluorimetric Amine-Reactive Probe

The primary utility of this compound is as a covalent labeling reagent for primary and secondary amines, such as those found in proteins, peptides, and amine-containing drug molecules.

Mechanism of Covalent Labeling

The isocyanate group is a powerful electrophile. It reacts readily with the nucleophilic lone pair of an unprotonated amine to form a highly stable urea linkage. This reaction is typically rapid and proceeds with high yield under mild, anhydrous conditions.

Caption: Reaction of an amine with the isocyanate to form a urea bond.

Experimental Protocol: Fluorescent Labeling of a Peptide

This protocol outlines a general procedure for labeling a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain).

Materials:

-

Peptide of interest

-

4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate (Labeling Reagent)

-

Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Amine-free buffer (e.g., 100 mM sodium phosphate, pH 7.5)

-

Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Purification system (e.g., Reverse-Phase HPLC)

Procedure:

-

Peptide Preparation: Dissolve the peptide in the amine-free buffer to a final concentration of 1-5 mg/mL.

-

Reagent Preparation: Immediately before use, prepare a stock solution of the Labeling Reagent in anhydrous DMF or DMSO at a concentration of ~10 mg/mL. Causality: Isocyanates are moisture-sensitive; using an anhydrous solvent and preparing the solution fresh prevents hydrolysis of the reagent, which would render it inactive.[22][23]

-

Reaction Setup: In a microcentrifuge tube, combine the peptide solution with the tertiary amine base (to a final concentration of ~20 mM). Causality: The reaction requires the amine to be in its neutral, nucleophilic state. A pH of ~7.5-8.5 is often optimal. Adding a non-nucleophilic base like DIPEA helps maintain this state without competing in the reaction.

-

Labeling Reaction: Add a 5- to 10-fold molar excess of the Labeling Reagent stock solution to the peptide solution. Vortex gently and allow the reaction to proceed for 1-2 hours at room temperature, protected from light. Causality: A molar excess of the labeling reagent drives the reaction to completion. Protecting the reaction from light is crucial to prevent potential photobleaching of the fluorophore.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted isocyanate.

-

Purification: Purify the labeled peptide from unreacted reagent and byproducts using Reverse-Phase HPLC. Monitor the elution profile using both UV absorbance and fluorescence detection.

-

Verification: Confirm successful labeling using mass spectrometry (MALDI-TOF or ESI-MS), which will show a mass shift corresponding to the addition of the C₁₅H₁₀N₂OS moiety (266.05 Da).

Experimental Workflow Diagram

Caption: Workflow for peptide labeling and analysis.

Safety, Handling, and Storage

Isocyanates are hazardous chemicals that demand strict adherence to safety protocols.[24]

| Aspect | Guideline | Rationale & References |

| Inhalation | Handle only in a certified chemical fume hood. | Isocyanate vapors are potent respiratory irritants and sensitizers, capable of causing asthma.[9][23][25] |

| Skin/Eye Contact | Wear nitrile or butyl rubber gloves, a lab coat, and chemical safety goggles. | Direct contact can cause severe irritation, burns, and skin sensitization.[22][25] |

| Storage | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area. | Isocyanates react with atmospheric moisture, leading to degradation and pressure build-up (CO₂) in the container.[22][23] |

| Incompatibilities | Keep away from water, alcohols, primary/secondary amines, acids, bases, and strong oxidizing agents. | These substances react exothermically and often vigorously with isocyanates.[25][26] |

| Spills & Disposal | Neutralize small spills with a decontaminant solution (e.g., water with detergent and ammonia). Dispose of as hazardous chemical waste according to institutional guidelines. | Neutralization converts the reactive isocyanate to a more inert urea.[26] |

Conclusion and Future Perspectives

4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate is a highly functionalized chemical tool designed for specific applications in biological and chemical research. Its value lies in its ability to covalently attach a fluorescent and biologically relevant benzothiazole moiety to target molecules. For researchers in drug development, this enables the creation of fluorescent probes for target engagement studies, the synthesis of antibody-drug conjugates, or the development of novel assays. Future work may see this and similar reagents used in the design of targeted covalent inhibitors, where the benzothiazole core provides a binding anchor and the isocyanate acts as the covalent warhead for a nearby nucleophilic residue in a protein's active site. As with any highly reactive compound, a thorough understanding of its chemistry and a commitment to safe handling are paramount to its successful application.

References

-

Isocyanate - Wikipedia. [Link]

-

Ruthenium(II)-catalyzed synthesis of 2-arylbenzimidazole and 2-arylbenzothiazole in water - DRS@nio. [Link]

-

Metal-Free Synthesis of 2-Arylbenzothiazoles from Aldehydes, Amines, and Thiocyanate | Organic Letters - ACS Publications. [Link]

-

Current advances in the synthetic strategies of 2-arylbenzothiazole - ProQuest. [Link]

-

A simple and efficient mechanochemical route for the synthesis of 2-aryl benzothiazoles and substituted benzimidazoles - RSC Publishing. [Link]

-

Introduction to the Phosgenation Process for Amine--Basic Principles - Sabtech Machine. [Link]

-

Synthesis of 2-Aryl Benzothiazoles via K2S2O8-mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes | The Journal of Organic Chemistry - ACS Publications. [Link]

-

How To Get Isocyanate? - PMC - PubMed Central - NIH. [Link]

-

How To Get Isocyanate? | ACS Omega - ACS Publications - American Chemical Society. [Link]

- US3641094A - Preparation of isocyanates - Google P

-

Isocyanates: Control measures guideline - Canada.ca. [Link]

-

How to Enhance Isocyanate Storage and Handling Safety? - Patsnap Eureka. [Link]

-

Guide to handling isocyanates | Safe Work Australia. [Link]

-

Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods | The Journal of Chemical Physics | AIP Publishing. [Link]

-

and near-infrared spectroscopies for quantitative tracking of isocyanate content. [Link]

-

Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods - ResearchGate. [Link]

-

Safety aspects of handling isocyanates in urethane foam production - IChemE. [Link]

-

Isocyanates technical fact sheet | SafeWork NSW. [Link]

-

4 Derivatization GC-HPLC PDF - Scribd. [Link]

-

Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. [Link]

-

Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. [Link]

-

Synthesis and Biological Activities of 4H-3,1-Benzothiazin-4-Ones - ResearchGate. [Link]

-

Phenyl isocyanate - Wikipedia. [Link]

-

(PDF) Derivatisation agents selection guide - ResearchGate. [Link]

-

Reactivity and Curing Efficiency of Isocyanate Cross-Linkers with Imidazole-Based Blocking Agents for Low-Temperature Curing of Automotive Clearcoats - MDPI. [Link]

-

Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents - MDPI. [Link]

-

Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa - PubMed. [Link]

-

Reactivity of isocyanates with urethanes: Conditions for allophanate formation | Request PDF - ResearchGate. [Link]

- WO2021119606A1 - Flow chemistry synthesis of isocyanates - Google P

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC - NIH. [Link]

-

Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PubMed. [Link]

-

Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - NIH. [Link]

-

Phenyl isocyanate | C7H5NO | CID 7672 - PubChem. [Link]

Sources

- 1. Making sure you're not a bot! [drs.nio.res.in]

- 2. Current advances in the synthetic strategies of 2-arylbenzothiazole - ProQuest [proquest.com]

- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]

- 10. scbt.com [scbt.com]

- 11. scbt.com [scbt.com]

- 12. Isocyanate - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A simple and efficient mechanochemical route for the synthesis of 2-aryl benzothiazoles and substituted benzimidazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]

- 17. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. WO2021119606A1 - Flow chemistry synthesis of isocyanates - Google Patents [patents.google.com]

- 20. paint.org [paint.org]

- 21. mdpi.com [mdpi.com]

- 22. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]

- 23. icheme.org [icheme.org]

- 24. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 25. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate, a molecule of significant interest for researchers, scientists, and professionals in drug development. We will delve into its molecular structure, a robust synthetic pathway, detailed characterization, and its potential applications, particularly as a reactive fluorescent probe and a scaffold in medicinal chemistry.

Core Molecular Attributes and Significance

4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate is a heterocyclic compound featuring a benzothiazole core linked to a phenyl isocyanate moiety. The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anticancer and neuroprotective agents.[1][2][3] The isocyanate group is a highly reactive electrophile, making this molecule an excellent candidate for bioconjugation and derivatization.[4]

| Property | Value | Source |

| CAS Number | 67229-93-0 | [4] |

| Molecular Formula | C₁₅H₁₀N₂OS | [4] |

| Molecular Weight | 266.32 g/mol | [4] |

| Description | Amine-reactive fluorimetric reagent | [4] |

| Predicted logP | 4.5 (ACD/Labs) | |

| Predicted Boiling Point | ~425 °C at 760 mmHg (ACD/Labs) | |

| Predicted Melting Point | ~150-160 °C (ACD/Labs) |

Strategic Synthesis Pathway

The synthesis of 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate can be strategically approached in two main stages: the construction of the 2-arylbenzothiazole core, followed by the introduction of the isocyanate functionality. The following proposed pathway is based on well-established and reliable organic chemistry transformations.

Synthesis of the Precursor: 2-(4-Aminophenyl)-6-methylbenzothiazole

The immediate precursor to our target molecule is 2-(4-Aminophenyl)-6-methylbenzothiazole (CAS 92-36-4).[5] Its synthesis is typically achieved through the condensation of 2-amino-5-methylthiophenol with 4-aminobenzoic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-methylthiophenol (1.0 eq), 4-aminobenzoic acid (1.0 eq), and polyphosphoric acid (PPA) as both the solvent and catalyst.

-

Reaction Conditions: Heat the mixture to 130-140 °C with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water with vigorous stirring. Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The resulting precipitate is the crude 2-(4-Aminophenyl)-6-methylbenzothiazole.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

dot graph TD { A[2-Amino-5-methylthiophenol] --> C{Condensation}; B[4-Aminobenzoic Acid] --> C; C --> D[2-(4-Aminophenyl)-6-methylbenzothiazole]; }

-

Caption: Synthesis of the 2-arylbenzothiazole precursor.

Conversion to the Isocyanate via Curtius Rearrangement

The transformation of the amino group of the precursor to the isocyanate functionality can be efficiently achieved via a Curtius rearrangement of an acyl azide intermediate.[6][7][8] This method avoids the use of hazardous phosgene.

Experimental Protocol:

-

Diazotization: Dissolve 2-(4-Aminophenyl)-6-methylbenzothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Azide Formation: In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C. Slowly add the cold diazonium salt solution to the sodium azide solution. A precipitate of the corresponding aryl azide will form. Stir the mixture for 1-2 hours at low temperature.

-

Curtius Rearrangement: Extract the aryl azide into an organic solvent such as toluene or diphenyl ether. Dry the organic layer over anhydrous sodium sulfate. Heat the solution to 80-100 °C. The acyl azide will undergo rearrangement to the isocyanate with the evolution of nitrogen gas.

-

Isolation: Once the nitrogen evolution ceases, the reaction is complete. The solvent can be removed under reduced pressure to yield the crude 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate. Purification can be achieved by vacuum distillation or recrystallization.

dot graph TD { A[2-(4-Aminophenyl)-6-methylbenzothiazole] --> B{Diazotization}; B -- NaNO₂, HCl --> C[Diazonium Salt]; C -- NaN₃ --> D[Aryl Azide]; D -- Heat --> E[4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate]; }

-

Caption: Conversion of the amine to the isocyanate.

Structural Elucidation and Characterization

The definitive identification and purity assessment of 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate would be accomplished through a combination of spectroscopic techniques. Below are the predicted key spectral features based on the analysis of its structural components.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong, characteristic absorption band for the isocyanate group.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| -N=C=O Stretch | 2250-2275 (strong, sharp) |

| C=N Stretch (thiazole) | 1600-1650 |

| Aromatic C=C Stretch | 1450-1600 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (methyl) | 2850-2960 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the number and environment of the hydrogen atoms.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl (CH₃) | ~2.4-2.5 | Singlet | 3H |

| Aromatic (Benzothiazole) | ~7.3-7.9 | Multiplets | 3H |

| Aromatic (Phenyl) | ~7.2-8.1 | Doublets | 4H |

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Methyl (CH₃) | ~21-22 |

| Isocyanate (N=C=O) | ~125-130 |

| Aromatic Carbons | ~115-155 |

| Thiazole C=N | ~165-170 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

| Ion | Predicted m/z |

| [M]⁺ (Molecular Ion) | 266.06 |

| [M-NCO]⁺ | 224.06 |

Reactivity and Applications in Drug Development

The dual functionality of a stable, fluorescent core and a reactive isocyanate group makes 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate a versatile tool in drug discovery and development.

Amine-Reactive Fluorescent Labeling

The isocyanate group reacts readily and specifically with primary and secondary amines to form stable urea linkages.[4] This reactivity allows for the covalent attachment of the benzothiazole fluorophore to proteins, peptides, and other amine-containing biomolecules.

dot graph TD { A[Protein-NH₂] --> C{Urea Formation}; B[4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate] --> C; C --> D[Fluorescently Labeled Protein]; }

-

Caption: Amine-reactive labeling workflow.

Protocol for Protein Labeling:

-

Protein Preparation: Dissolve the protein to be labeled in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.0).

-

Reagent Preparation: Prepare a stock solution of 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Labeling Reaction: Add a molar excess of the isocyanate solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubation: Gently mix the reaction and incubate at room temperature or 4 °C for 1-2 hours.

-

Purification: Remove the unreacted label by dialysis or size-exclusion chromatography.

-

Characterization: Confirm the labeling efficiency by UV-Vis spectroscopy (measuring the absorbance of the protein and the dye) and fluorescence spectroscopy.

Scaffold for Medicinal Chemistry

The 2-arylbenzothiazole core is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10] 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate can serve as a starting material for the synthesis of a library of derivatives by reacting the isocyanate with various nucleophiles (alcohols, amines, thiols) to introduce diverse functional groups. This allows for the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.

Conclusion

4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate is a molecule with significant potential in the fields of chemical biology and drug discovery. Its straightforward, albeit multi-step, synthesis and the predictable reactivity of its isocyanate group make it an accessible tool for researchers. The inherent properties of the 2-arylbenzothiazole core suggest that derivatives of this compound could be valuable as both biological probes and therapeutic candidates. Further experimental validation of its fluorescent properties and biological activities is warranted to fully exploit its potential.

References

-

Weekes, A. A., & Westwell, A. D. (2009). 2-Arylbenzothiazole as a Privileged Scaffold in Drug Discovery. Current Medicinal Chemistry, 16(19), 2430-2440. [Link][1][2][3]

-

The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. [Link][6]

-

2-Arylbenzothiazole as a Privileged Scaffold in Drug Discovery. Bentham Science. [Link][2]

-

Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. PubMed. [Link][9]

-

Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas. American Chemical Society. [Link]

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link][10]

-

2-Arylbenzothiazole as a privileged scaffold in drug discovery. PubMed. [Link][3]

-

Recent advances in pharmacological activity of benzothiazole derivatives. (PDF) [Link]

-

Benzothiazole derivatives as anticancer agents. PubMed. [Link]

-

Curtius rearrangement. Wikipedia. [Link]

-

2-Arylbenzothiazole as a Privileged Scaffold in Drug Discovery. Ingenta Connect. [Link]

-

Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities. PubMed Central. [Link]

-

Supporting Information. ScienceOpen. [Link]

-

The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. Scirp.org. [Link]

-

Synthesis of the benzothiazole aniline (BTA) derivatives and their platinum (II) complexes. ResearchGate. [Link]

-

The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate. Scirp.org. [Link]

-

Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. National Institutes of Health. [Link]

-

Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Open Research@CSIR-NIScPR. [Link]

-

The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. (PDF) ResearchGate. [Link]

-

Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Indian Journal of Chemistry (IJC). [Link]

-

Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. ResearchGate. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]

-

Benzothiazole, 2-amino-6-methyl. Organic Syntheses Procedure. [Link]

-

Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. National Institutes of Health. [Link]

-

1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. PubMed. [Link]

-

A New Synthesis of 4 H -1,4-Benzothiazine Derivatives Based on Ring Closure of EWG-Stabilized (2-Isocyanophenylthio)methyl Anions. (PDF) ResearchGate. [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid. The Royal Society of Chemistry. [Link]

-

Reactions of 1-Amino-5-benzoyl-4-phenyl-1H-pyrimidine Derivatives with Various Isothiocyanates. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. hmdb.ca [hmdb.ca]

- 7. A benzothiazole-based ratiometric fluorescent probe for detection of formaldehyde and its applications for bioimaging [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

spectroscopic data for 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate (NMR, IR, MS)

An In-Depth Spectroscopic and Structural Elucidation of 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate

Introduction

4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate is a specialized organic compound featuring a benzothiazole core linked to a phenyl isocyanate moiety. This molecule holds significance as an amine-reactive fluorimetric reagent, making it a valuable tool in biochemical and diagnostic applications where fluorescent labeling is required[1]. The isocyanate group (–N=C=O) is highly reactive towards nucleophiles such as primary amines, enabling covalent attachment to biomolecules, while the conjugated benzothiazole system provides the basis for its fluorescent properties.

Accurate structural verification and purity assessment are paramount for the reliable application of such reagents. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive and non-destructive means to confirm the molecular structure and identify impurities. This technical guide offers a detailed analysis of the expected spectroscopic data for 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate, framed from the perspective of a Senior Application Scientist. It provides not only the data but also the underlying principles and experimental methodologies, ensuring a thorough understanding for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. The key functional groups—the 6-methyl-benzothiazole system, the p-substituted phenyl ring, and the isocyanate group—each contribute unique and identifiable spectroscopic signatures.

Caption: Molecular Structure of the title compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 67229-93-0 | [1][2] |

| Molecular Formula | C₁₅H₁₀N₂OS | [1] |

| Molecular Weight | 266.32 g/mol | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by mapping the chemical environment of each nucleus.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The choice of solvent is critical; DMSO-d₆ is often preferred for benzothiazole derivatives due to its high solubilizing power[3], while CDCl₃ is a common alternative if solubility permits.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: The solvent signal itself can be used as a primary reference. For enhanced accuracy, tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C)[4].

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with an exponential line broadening of 0.3 Hz.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Caption: Standard workflow for NMR spectroscopic analysis.

¹H NMR Spectral Interpretation (Predicted, 400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals for the three isolated spin systems: the benzothiazole ring, the p-substituted phenyl ring, and the methyl group. The chemical shifts are influenced by the electron-withdrawing nature of the isocyanate and the overall aromatic system.

Table 2: Predicted ¹H NMR Assignments

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| -CH₃ | ~2.5 | Singlet | - | 3H | Aliphatic methyl group on an aromatic ring. |

| H-7 | ~7.4 | Doublet of doublets | J ≈ 8.4, 1.8 | 1H | Ortho-coupled to H-5, meta-coupled to H-4. |

| H-5 | ~7.9 | Doublet | J ≈ 8.4 | 1H | Ortho-coupled to H-7. |

| H-4 | ~8.1 | Doublet | J ≈ 1.8 | 1H | Meta-coupled to H-7, appears as a narrow doublet or singlet. |

| Phenyl (H-a) | ~7.6 | Doublet | J ≈ 8.8 | 2H | Ortho to the isocyanate group. |

| Phenyl (H-b) | ~8.2 | Doublet | J ≈ 8.8 | 2H | Ortho to the benzothiazole group. |

Rationale: The predicted shifts are based on analogous structures found in the literature[3][5]. The protons on the phenyl ring (H-a and H-b) form a classic AA'BB' system, appearing as two distinct doublets due to the strong electronic influence of the benzothiazole and isocyanate substituents. Protons on the benzothiazole ring show a characteristic pattern based on their position relative to the methyl group and the fused thiazole ring.

¹³C NMR Spectral Interpretation (Predicted, 101 MHz, DMSO-d₆)

The ¹³C NMR spectrum provides a count of unique carbon atoms and insight into their electronic environment. The isocyanate carbon is particularly diagnostic.

Table 3: Predicted ¹³C NMR Assignments

| Carbon Type | Chemical Shift (δ, ppm) | Rationale |

| -CH₃ | ~21 | Typical shift for a methyl group on an aromatic ring. |

| -N=C=O | ~125-130 | The isocyanate carbon is deshielded but less so than a ketone; its chemical shift is highly characteristic[6]. |

| Aromatic CH | 120-135 | Multiple signals corresponding to the protonated carbons of both aromatic rings. |

| Aromatic Quaternary | 130-170 | Includes the isocyanate-bearing carbon, the benzothiazole-bearing carbon, and the carbons of the benzothiazole core (C-2, C-3a, C-6, C-7a). The C-2 carbon of the benzothiazole is expected to be significantly downfield (~165-170 ppm)[3]. |

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally rapid and effective method for identifying the presence of specific functional groups. For this molecule, it provides unambiguous confirmation of the isocyanate moiety.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.

Step-by-Step Methodology:

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

IR Spectral Interpretation

The IR spectrum is dominated by a few key vibrational modes that serve as structural fingerprints.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~2270 | Strong, Sharp | -N=C=O Asymmetric Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Weak | Aliphatic C-H Stretch (-CH₃) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1540 | Medium | C=N Stretch (Thiazole ring) |

Causality: The most diagnostic peak is the intense, sharp absorption band around 2270 cm⁻¹. This signal arises from the asymmetric stretching vibration of the cumulene (-N=C=O) system and is one of the most characteristic functional group absorptions in IR spectroscopy[7][8]. Its presence is definitive proof of the isocyanate group, and its absence would indicate hydrolysis or other reactions.

Caption: Key bond vibrations giving rise to diagnostic IR peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers corroborating evidence for the proposed structure.

Experimental Protocol: ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar organic molecules, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight) in positive ion mode to detect the [M+H]⁺ species.

MS Data Interpretation

The mass spectrum confirms the molecular formula and connectivity.

-

Molecular Ion: Given a molecular weight of 266.32 g/mol [1], the high-resolution ESI-MS spectrum should exhibit a prominent ion at an m/z of 267.0583 , corresponding to the protonated molecular ion ([C₁₅H₁₁N₂OS]⁺).

-

Isotopic Pattern: The presence of a sulfur atom will result in a characteristic A+2 peak ([³⁴S] isotope) with an intensity of approximately 4.5% relative to the monoisotopic A peak.

-

Fragmentation Analysis: While ESI is a soft technique, in-source fragmentation or MS/MS analysis can provide structural information. The bond connecting the two aromatic rings is a likely point of cleavage.

Sources

- 1. scbt.com [scbt.com]

- 2. 4-(6-METHYL-2-BENZOTHIAZOLYL)PHENYL ISOCYANATE | 67229-93-0 [chemicalbook.com]

- 3. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. rsc.org [rsc.org]

- 6. Phenyl isocyanate(103-71-9) 13C NMR spectrum [chemicalbook.com]

- 7. Phenyl isocyanate(103-71-9) IR Spectrum [chemicalbook.com]

- 8. Benzene, isocyanato- [webbook.nist.gov]

reaction mechanism of 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate formation

An In-depth Technical Guide to the Reaction Mechanism of 4-(6-Methyl-2-benzothiazolyl)phenyl Isocyanate Formation

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways and reaction mechanisms leading to the formation of 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate, an amine-reactive fluorimetric reagent.[1] The synthesis is logically dissected into two primary stages: the construction of the 2-arylbenzothiazole core and the subsequent functional group transformation to yield the isocyanate. This document elucidates the underlying chemical principles, explores plausible mechanistic routes, presents established experimental protocols, and offers insights into the causality behind experimental choices, targeting researchers, scientists, and professionals in drug development and materials science.

Introduction and Strategic Overview

4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate is a bifunctional molecule featuring a fluorescent benzothiazole scaffold and a highly reactive isocyanate group. This unique combination makes it a valuable tool in chemical biology and materials science for labeling and cross-linking amine-containing substrates. Its synthesis is a multi-step process that requires a robust understanding of heterocyclic chemistry and functional group interconversion.

The overall synthetic strategy is bifurcated into two core transformations:

-

Part I: Formation of the Benzothiazole Core - The synthesis of the key intermediate, 2-(4-aminophenyl)-6-methylbenzothiazole. This involves the formation of the thiazole ring fused to a benzene ring.

-

Part II: Conversion to Isocyanate - The transformation of the primary aromatic amine of the intermediate into the isocyanate functional group.

This guide will delve into the mechanistic details of each part, providing a clear roadmap for its synthesis and understanding.

Part I: Synthesis of the 2-(4-Aminophenyl)-6-methylbenzothiazole Core

The construction of the 2-arylbenzothiazole skeleton is a cornerstone of heterocyclic synthesis, with several established methods. The most prevalent and mechanistically insightful route is the condensation of a 2-aminothiophenol derivative with an aromatic aldehyde.

Primary Mechanistic Pathway: Condensation and Oxidative Cyclization

This pathway involves the reaction between 2-amino-5-methylthiophenol and 4-aminobenzaldehyde (or a protected/precursor version like 4-nitrobenzaldehyde followed by reduction). The reaction proceeds through three critical stages: formation of an imine intermediate, intramolecular cyclization, and subsequent oxidation.[2]

Step-by-Step Mechanism:

-

Imine (Schiff Base) Formation: The reaction initiates with the nucleophilic attack of the amino group of 2-amino-5-methylthiophenol on the carbonyl carbon of the aldehyde. This is typically acid-catalyzed to activate the carbonyl group. The resulting hemiaminal intermediate rapidly dehydrates to form a Schiff base (an imine).

-

Intramolecular Cyclization: The thiol group, being a potent nucleophile, attacks the electrophilic carbon of the imine in an intramolecular fashion. This 5-exo-trig cyclization is sterically and electronically favored, leading to the formation of a non-aromatic benzothiazoline intermediate.[2]

-

Oxidation to Benzothiazole: The final step is the oxidation of the benzothiazoline ring to the thermodynamically stable aromatic benzothiazole. This dehydrogenation step is crucial and requires an oxidizing agent. A variety of oxidants can be employed, ranging from molecular oxygen in the air to milder reagents like iodine or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[3][4]

Caption: Condensation pathway for 2-arylbenzothiazole synthesis.

Alternative Pathway: The Jacobson Cyclization

An alternative industrial method involves the Jacobson cyclization. This route begins with the synthesis of a thiobenzanilide, which then undergoes an oxidative radical cyclization. For the target molecule, this would involve N-(4-nitrophenyl)-4-methylthiobenzamide, which is cyclized and then reduced.[5][6] A related industrial process involves heating p-toluidine with sulfur, often in the presence of an aldehyde, to form the 2-(4-aminophenyl)-6-methylbenzothiazole, also known as dehydrothiotoluidine.[7][8]

Experimental Protocol: Iodine-Promoted Synthesis

This protocol is adapted from methodologies employing iodine as a mild and effective oxidant.[3]

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-methylthiophenol (1.0 eq) and 4-aminobenzaldehyde (1.0 eq) in a suitable solvent such as DMF or ethanol.

-

Catalyst/Oxidant Addition: Add iodine (I₂) (0.5 eq) to the mixture.

-

Heating: Heat the reaction mixture to 80-100°C and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up: After completion, cool the mixture to room temperature. Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure 2-(4-aminophenyl)-6-methylbenzothiazole.

| Parameter | Condition | Rationale |

| Solvent | DMF, Ethanol | Good solubility for reactants and facilitates reaction. |

| Oxidant | Iodine (I₂) | Mild, readily available, and efficient for dehydrogenation.[3] |

| Temperature | 80-100°C | Provides sufficient energy for condensation and cyclization. |

| Yield | 60-85% | Typical yields for this type of transformation. |

Part II: Formation of the Isocyanate Functional Group

The conversion of the primary aromatic amine in 2-(4-aminophenyl)-6-methylbenzothiazole to an isocyanate is most reliably achieved via phosgenation. Due to the extreme toxicity of phosgene gas, safer, solid, or liquid surrogates like triphosgene (bis(trichloromethyl) carbonate, BTC) or diphosgene are overwhelmingly preferred in laboratory settings.[9][10]

Mechanistic Pathway: Phosgenation using Triphosgene

Triphosgene serves as a solid, safe-to-handle source of phosgene, which it releases in situ. The reaction mechanism involves two key stages.[11]

Step-by-Step Mechanism:

-

Carbamoyl Chloride Formation: The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the phosgene molecule (generated from triphosgene). This addition is followed by the elimination of a chloride ion and a proton (as HCl) to form an N-aryl carbamoyl chloride intermediate.

-

Isocyanate Formation: The carbamoyl chloride is an unstable intermediate. Upon heating or in the presence of a base, it eliminates a second molecule of HCl. This elimination step forms the stable, cumulenic N=C=O system of the isocyanate. The use of a tertiary amine base (e.g., triethylamine) is common to neutralize the generated HCl, driving the reaction to completion.[12] However, base-free conditions can also be employed, which simplifies workup but creates an acidic environment.[12]

Caption: Phosgenation pathway for isocyanate synthesis.

Experimental Protocol: Isocyanate Synthesis with Triphosgene

This protocol is a representative procedure for the conversion of an aromatic amine to an isocyanate using triphosgene.[9][12]

-

Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add a solution of triphosgene (0.4 eq) in a dry, inert solvent (e.g., toluene or dichloromethane).

-

Amine Addition: Slowly add a solution of 2-(4-aminophenyl)-6-methylbenzothiazole (1.0 eq) and a non-nucleophilic base like triethylamine (2.2 eq) in the same dry solvent to the triphosgene solution at 0°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours. Monitor the reaction by IR spectroscopy, observing the disappearance of the N-H stretch and the appearance of the strong, characteristic isocyanate (N=C=O) stretch around 2250-2280 cm⁻¹.

-

Work-up: Cool the reaction mixture. The triethylammonium hydrochloride salt will precipitate and can be removed by filtration.

-

Isolation and Purification: The filtrate is concentrated under reduced pressure. The crude isocyanate can be purified by distillation under high vacuum or by recrystallization from a non-protic solvent like hexane, if solid.

| Parameter | Condition | Rationale |

| Reagent | Triphosgene (BTC) | Solid, safer alternative to phosgene gas.[9] |

| Solvent | Anhydrous Toluene/DCM | Inert solvent that does not react with the isocyanate product. |

| Base | Triethylamine (Et₃N) | Acts as an HCl scavenger, preventing side reactions.[12] |

| Atmosphere | Inert (N₂ or Ar) | Isocyanates are reactive towards moisture. |

| Yield | 70-95% | Phosgenation is generally a high-yielding reaction.[12] |

Safety Considerations

-

Thiophenols: 2-Aminothiophenols are malodorous and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Phosgene/Triphosgene: Triphosgene, while safer than phosgene gas, can decompose to release phosgene, especially upon heating or in the presence of nucleophiles. It is highly toxic and corrosive. All manipulations should be performed in a certified chemical fume hood. Any reaction involving triphosgene should have a quenching solution (e.g., aqueous ammonia) readily available.

-

Isocyanates: Isocyanates are potent respiratory sensitizers and lachrymators. Avoid inhalation and skin contact.

Conclusion

The synthesis of 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate is a well-defined, two-stage process. The formation of the benzothiazole core is achieved through a robust condensation-cyclization-oxidation sequence, a classic method in heterocyclic chemistry. The subsequent conversion of the amine to the isocyanate is efficiently performed using phosgene surrogates like triphosgene. A thorough understanding of the stepwise mechanisms, intermediates, and reaction conditions is paramount for the successful and safe execution of this synthesis, yielding a valuable bifunctional molecule for advanced chemical applications.

References

-

Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. Available at: [Link]

-

Full article: Comparison of Base‐Promoted and Self‐Catalyzed Conditions in the Synthesis of Isocyanates from Amines Using Triphosgene. Taylor & Francis Online. Available at: [Link]

-

Proposed mechanism for the synthesis of 2-arylbenzothiazole using [bsdodecim][OTf]. ResearchGate. Available at: [Link]

-

A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto. Available at: [Link]

- Synthesis of 2-(4-aminophenyl) benzothiazole derivatives and use thereof. Google Patents.

-

Isocyanate - Wikipedia. Wikipedia. Available at: [Link]

-

A decade review of triphosgene and its applications in organic reactions. PMC. Available at: [Link]

-

Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Taylor & Francis Online. Available at: [Link]

- Preparation of 2-(4-aminophenyl)benzothiazole compounds. Google Patents.

-

Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

General approach to prepare polymers bearing pendant isocyanate groups. Royal Society of Chemistry. Available at: [Link]

- Process for the preparation of 2-(4-aminophenyl)-6-methyl-benzothiazole. Google Patents.

- Method for making carbamates, ureas and isocyanates. Google Patents.

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC. Available at: [Link]

-

Synthesis of 2-aroylbenzothiazoles via three-component reactions of anilines, acetophenones, and elemental sulfur a. ResearchGate. Available at: [Link]

- Preparation of isocyanates. Google Patents.

-

L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering. Available at: [Link]

-

Phosgene derivatives. Pharmaceutical Networking. Available at: [Link]

-

Reactions of CO2 with Amines. University of Porto. Available at: [Link]

-

Reaction of Isocyanates with amines. ResearchGate. Available at: [Link]

-

Isocyanate-based multicomponent reactions. RSC Advances. Available at: [Link]

-

Benzothiazole, 2-amino-6-methyl. Organic Syntheses. Available at: [Link]

-

How To Get Isocyanate? ACS Omega. Available at: [Link]

-

Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. Available at: [Link]

-

The condensation of 2-aminophenols with various aldehydes. ResearchGate. Available at: [Link]

-

Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. PMC. Available at: [Link]

-

Benzothiazole - Wikipedia. Wikipedia. Available at: [Link]

-

Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PMC. Available at: [Link]

-

Proposed mechanism for the synthesis of benzothiazole derivatives via... ResearchGate. Available at: [Link]

-

Synthesis of benzothiazole: Significance and symbolism. SciSpace. Available at: [Link]

-

How To Get Isocyanate? - PMC. PubMed Central. Available at: [Link]

-

Isocyanate synthesis by substitution. Organic Chemistry Portal. Available at: [Link]

- Process for the synthesis of isocyanates and of isocyanate derivatives. Google Patents.

-

Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. NIH. Available at: [Link]

-

A New Synthesis of 4 H -1,4-Benzothiazine Derivatives Based on Ring Closure of EWG-Stabilized (2-Isocyanophenylthio)methyl Anions. ResearchGate. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol [organic-chemistry.org]

- 4. Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis [organic-chemistry.org]

- 5. US20120215154A1 - Synthesis of 2-(4-aminophenyl) benzothiazole derivatives and use thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. US5371232A - Preparation of 2-(4-aminophenyl)benzothiazole compounds - Google Patents [patents.google.com]

- 8. US3801587A - Process for the preparation of 2-(4-aminophenyl)-6-methyl-benzothiazole - Google Patents [patents.google.com]

- 9. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]

- 11. Isocyanate - Wikipedia [en.wikipedia.org]

- 12. tandfonline.com [tandfonline.com]

Stability and Storage of 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate: A Technical Guide

Introduction

4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate is a specialized aromatic isocyanate that serves as a valuable reagent in biomedical research and diagnostics, primarily as an amine-reactive fluorescent labeling agent[1][2]. The inherent reactivity of the isocyanate functional group (-N=C=O), while essential for its utility, also renders the molecule susceptible to degradation if not handled and stored correctly. This guide provides an in-depth analysis of the factors governing the stability of this compound and outlines best practices for its storage to ensure its integrity and performance in research and development applications.

Chemical Profile and Inherent Reactivity

The structure of 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate incorporates a highly electrophilic isocyanate group attached to a phenyl ring, which is in turn linked to a 6-methylbenzothiazole moiety. The benzothiazole ring system is a common scaffold in medicinal chemistry and can influence the electronic properties of the entire molecule. The isocyanate group is the primary site of reactivity and is prone to nucleophilic attack.

The principal reactions that compromise the stability of isocyanates are:

-

Reaction with Water (Hydrolysis): This is the most common degradation pathway. The isocyanate group reacts with water to form an unstable carbamic acid, which then decomposes to yield the corresponding amine (4-(6-Methyl-2-benzothiazolyl)aniline) and carbon dioxide gas. This reaction is often autocatalytic as the newly formed amine can catalyze further hydrolysis.[3][4]

-

Reaction with Alcohols: Isocyanates react with alcohols to form stable urethane linkages.

-

Reaction with Amines: The reaction with primary or secondary amines results in the formation of urea derivatives. This is the intended reaction when used as a labeling reagent.

-

Polymerization: In the presence of certain catalysts (including some amines and bases), or upon exposure to heat, isocyanates can undergo self-polymerization to form dimers, trimers (isocyanurates), or higher-order polymers.[3]

-

Thermal Decomposition: At elevated temperatures, isocyanates can decompose. For instance, methylene diphenyl diisocyanate (MDI) has been shown to thermally degrade into a mixture of compounds including amines and amino-isocyanates.[5][6]

The presence of the electron-withdrawing benzothiazole group is expected to enhance the electrophilicity of the isocyanate carbon, potentially increasing its reactivity towards nucleophiles.

Recommended Storage Conditions

To mitigate the degradation pathways outlined above, the following storage conditions are imperative for maintaining the stability and purity of 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C[7] | Lower temperatures slow down the rates of all chemical reactions, including hydrolysis and polymerization. Refrigeration is a standard practice for storing reactive chemicals. |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen)[7] | Displacing air with an inert gas prevents contact with atmospheric moisture, which is a primary cause of degradation through hydrolysis. |